molecular formula C7H7BClFO2 B1426583 2-Chloro-5-fluoro-4-methylphenylboronic acid CAS No. 1612184-35-6

2-Chloro-5-fluoro-4-methylphenylboronic acid

Cat. No.: B1426583
CAS No.: 1612184-35-6
M. Wt: 188.39 g/mol
InChI Key: XFHMSFKHEOXELL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methylphenylboronic acid (CAS: Not explicitly listed; molecular formula: C₇H₇BClFO₂, monoisotopic mass: 188.02116 Da) is a halogenated arylboronic acid derivative characterized by a boronic acid group (-B(OH)₂) attached to a benzene ring substituted with chlorine (Cl), fluorine (F), and methyl (CH₃) groups at positions 2, 5, and 4, respectively . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science for constructing biaryl motifs . Its structural features—electron-withdrawing halogens and a methyl group—enhance its reactivity and selectivity in coupling reactions. Patent records indicate significant industrial interest, with 12 patents referencing its use in organic synthesis .

Properties

IUPAC Name

(2-chloro-5-fluoro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHMSFKHEOXELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240324
Record name B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612184-35-6
Record name B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1612184-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

The compound is known to be relatively stable and readily prepared. These properties suggest that it may have good bioavailability, but further studies are needed to confirm this.

Action Environment

The action of this compound is influenced by several environmental factors. The SM cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions.

Biological Activity

2-Chloro-5-fluoro-4-methylphenylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antagonist of chemokine receptors and its application in cancer treatment. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.

1. Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property enhances its utility in biological applications, particularly in drug design targeting various receptors and enzymes.

This compound has been studied for its role as a noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are implicated in inflammatory responses and cancer progression. The compound has shown promising results in inhibiting the activation of these receptors, thereby reducing inflammation and potentially hindering tumor growth.

Table 1: Inhibition Potency Against CXCR1/2

CompoundIC50 (nM)Mechanism
This compound38Noncompetitive antagonist
SX-51760Noncompetitive antagonist

3. Anticancer Activity

Recent studies have demonstrated the anticancer potential of boronic acids, including this compound. In vitro assays against various cancer cell lines have shown that this compound exhibits anti-proliferative activity .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Treatment Duration
LAPC-4 (Prostate cancer)0.4572 hours
PC-3 (Prostate cancer)0.6072 hours
HepG2 (Liver cancer)0.8072 hours

Case Study 1: In Vivo Model

In a murine model, administration of this compound resulted in significant inhibition of inflammation induced by chemokines. The study highlighted the compound's potential to act as an effective therapeutic agent in conditions characterized by excessive inflammatory responses.

Case Study 2: Prostate Cancer Treatment

In a comparative study involving various non-steroidal antiandrogens (NSAAs), compounds similar to this compound were evaluated for their selectivity and potency against prostate cancer cell lines. Results indicated that the introduction of fluorine in the ortho position significantly enhanced anti-proliferative activity, suggesting a structure-activity relationship that could guide future drug design efforts.

5. Conclusion

The biological activity of this compound demonstrates its potential as a therapeutic agent, particularly in inflammatory diseases and cancer treatment. Its ability to inhibit key chemokine receptors and show anti-proliferative effects against various cancer cell lines positions it as a promising candidate for further research and development.

6. Future Directions

Further investigations are warranted to explore the full therapeutic potential of this compound, including:

  • Detailed pharmacokinetic studies.
  • Exploration of combination therapies with existing anticancer agents.
  • Assessment of long-term effects and safety profiles in clinical settings.

The findings thus far underscore the importance of boronic acids in drug discovery and their potential applications in treating complex diseases such as cancer and inflammatory disorders.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Substituent Positions Molecular Formula Similarity Score Patent Count Key Applications/Notes
2-Chloro-5-fluoro-4-methylphenylboronic acid - 2-Cl, 5-F, 4-CH₃ C₇H₇BClFO₂ - 12 Cross-coupling; pharmaceutical intermediates
2-Methyl-5-fluorophenylboronic acid 163517-62-2 2-CH₃, 5-F C₇H₈BFO₂ 0.98 - High similarity but lacks Cl; lower steric hindrance
(3-Fluoro-5-methylphenyl)boronic acid 850593-06-5 3-F, 5-CH₃ C₇H₈BFO₂ 0.88 - Altered halogen position reduces electronic effects
2-Chloro-5-(trifluoromethyl)phenylboronic acid 182344-18-9 2-Cl, 5-CF₃ C₇H₅BClF₃O₂ - - CF₃ group increases lipophilicity; higher cost
2-Chloro-6-fluoro-5-methylphenylboronic acid 352535-86-5 2-Cl, 6-F, 5-CH₃ C₇H₇BClFO₂ - - Discontinued; positional isomer with reduced reactivity
2-Chloro-5-methoxy-4-methylphenylboronic acid 2096335-81-6 2-Cl, 5-OCH₃, 4-CH₃ C₈H₁₀BClO₃ - - Methoxy group alters solubility and electronic profile

Reactivity and Electronic Profiles

  • Electronic Effects: The 2-Cl and 5-F substituents create an electron-deficient aromatic ring, enhancing the boronic acid’s electrophilicity in cross-coupling reactions compared to non-halogenated analogues like 2-Methyl-5-fluorophenylboronic acid .
  • Steric Effects : The 4-CH₃ group introduces moderate steric hindrance, which can slow reaction rates compared to smaller substituents (e.g., F or Cl) but improves regioselectivity .
  • Solubility: Unlike methoxy-substituted derivatives (e.g., 2-Chloro-5-methoxy-4-methylphenylboronic acid), the target compound has lower solubility in polar solvents due to its non-polar CH₃ group .

Industrial and Research Relevance

  • Patent Activity: With 12 patents, this compound surpasses analogues like 2-Chloro-4-fluoro-5-methylbenzoic acid (12 patents, but non-boronic acid) in synthetic utility .
  • Cost and Availability : Derivatives with trifluoromethyl groups (e.g., 2-Chloro-5-(trifluoromethyl)phenylboronic acid) are priced higher (¥2,600–8,800/g) due to complex synthesis, whereas the methyl-substituted target compound is more cost-effective .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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